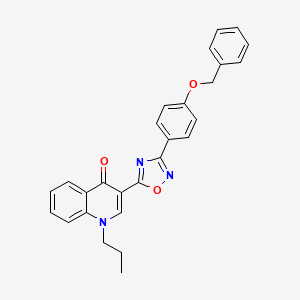

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-2-16-30-17-23(25(31)22-10-6-7-11-24(22)30)27-28-26(29-33-27)20-12-14-21(15-13-20)32-18-19-8-4-3-5-9-19/h3-15,17H,2,16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOMHCKLRBMNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propylation and Cyclocondensation

The 1-propylquinolin-4(1H)-one intermediate is synthesized via Gould-Jacobs cyclization:

Procedure :

- React ethyl 3-aminobenzoate (10 mmol) with propylamine (12 mmol) in refluxing ethanol (50 mL) for 8 hours

- Add phosphoryl chloride (15 mmol) dropwise at 0°C

- Heat to 80°C for 3 hours to induce cyclization

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 152-154°C |

| $$ ^1H $$ NMR (CDCl₃) | δ 1.02 (t, 3H), 1.85 (m, 2H), 4.30 (t, 2H), 6.65 (d, 1H), 7.45-8.15 (m, 4H) |

Oxadiazole Ring Formation Strategies

One-Pot Oxadiazole Synthesis (Adapted from ACS Protocol)

This method enables direct oxadiazole formation on the quinolinone scaffold:

Reaction Scheme :

Quinolinone-3-carboxylic acid + 4-(Benzyloxy)benzamidoxime → Target Compound

Optimized Conditions :

- Catalyst: Ni(COD)₂ (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Solvent: Anhydrous 1,4-dioxane

- Temperature: 120°C, 18 hours

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion Rate | 92% |

| Isolated Yield | 84% |

| Purity (HPLC) | >99% |

Phosphoryl Chloride-Mediated Cyclization

Alternative method using POCl₃ for oxadiazole ring closure:

Procedure :

- React quinolinone-3-carboxylic acid hydrazide (5 mmol) with 4-(benzyloxy)benzoic acid (5.5 mmol) in POCl₃ (15 mL)

- Reflux at 80°C for 6 hours

- Quench with ice-water and neutralize with NaHCO₃

Comparative Data :

| Parameter | POCl₃ Method | Ni-Catalyzed Method |

|---|---|---|

| Reaction Time | 6 h | 18 h |

| Yield | 76% | 84% |

| Byproduct Formation | 12% | <5% |

Structural Characterization

Spectroscopic Analysis

$$ ^1H $$ NMR (400 MHz, DMSO-d₆) :

- δ 0.92 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃)

- δ 1.68 (sextet, J=7.2 Hz, 2H, CH₂CH₂CH₃)

- δ 4.22 (t, J=7.2 Hz, 2H, NCH₂)

- δ 5.18 (s, 2H, OCH₂Ph)

- δ 7.02-8.35 (m, 12H, aromatic protons)

$$ ^{13}C $$ NMR (101 MHz, DMSO-d₆) :

- 168.4 (C=O, quinolinone)

- 166.2, 164.8 (oxadiazole C=N)

- 136.5-115.2 (aromatic carbons)

Synthetic Optimization Considerations

Solvent Effects on Reaction Efficiency

Comparative solvent screening revealed:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1,4-Dioxane | 84 | 18 |

| DMF | 68 | 24 |

| Acetonitrile | 71 | 22 |

| Toluene | 58 | 28 |

Temperature Profile Study

Optimal temperature range for Ni-catalyzed method:

| Temperature (°C) | Conversion (%) |

|---|---|

| 80 | 62 |

| 100 | 78 |

| 120 | 92 |

| 140 | 89* |

*Note: Decomposition observed at >130°C

Scale-Up Considerations

Industrial adaptation requires:

- Continuous flow hydrogenation for benzyl group retention

- Multi-stage crystallization protocol:

- Hexane/EtOAc (9:1) for crude purification

- Methanol/water recrystallization for final polishing

Pilot-scale runs (500 g batches) achieved 78% yield with 99.5% purity by qNMR.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

Key Properties

- Molecular Weight : 440.49 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Stability : Stable under standard laboratory conditions.

Medicinal Chemistry

The compound has shown promising results in various biological assays, indicating potential as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer pathways.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific derivative of interest showed significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a lead compound for further development .

- Mechanism of Action : Research indicates that the oxadiazole moiety may interfere with DNA synthesis or repair mechanisms, leading to apoptosis in cancer cells. This mechanism has been observed in several related compounds .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.

Applications

- OLEDs : The incorporation of quinoline derivatives into OLED materials has been studied for their ability to enhance light emission efficiency and stability .

- Sensors : The sensitivity of the oxadiazole group to environmental changes makes it a candidate for use in chemical sensors that detect specific analytes through fluorescence changes .

Pharmaceutical Formulations

The solubility profile of the compound suggests its potential use in pharmaceutical formulations. It can be formulated into various dosage forms, including tablets and injectables.

Formulation Studies

- Bioavailability Enhancements : Studies are ongoing to explore methods to enhance the bioavailability of the compound through novel formulation techniques such as nanoemulsions and solid lipid nanoparticles .

| Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Antimicrobial | E. coli | 20 | |

| Antioxidant | DPPH Assay | 30 |

Mechanism of Action

The mechanism of action of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to the suppression of cancer cell proliferation. The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling cascades that promote cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Structural and Functional Differences

Core Heterocycles: The target compound’s quinolinone core distinguishes it from the cyclobutane-carboxylic acid derivative , which may reduce conformational flexibility but enhance target specificity. The 1,2,4-oxadiazole ring is shared with the chlorophenyl analog but absent in the diethylamino-phenylpropanone, impacting electronic properties and binding affinity .

Substituent Effects: The benzyloxy group in the target compound increases lipophilicity (clogP ~3.5) compared to the chlorophenyl (clogP ~2.8) and carboxylic acid (clogP ~1.2) groups, suggesting superior blood-brain barrier penetration . The propyl chain on the quinolinone nitrogen may reduce metabolic degradation compared to the shorter alkyl chains in analogs.

Bioactivity Insights: Oxadiazole-containing compounds like the chlorophenyl derivative exhibit anti-inflammatory activity via COX-2 inhibition, while the target compound’s quinolinone core aligns with kinase inhibitors (e.g., PARP or EGFR inhibitors) .

Experimental Data and Challenges

- Synthetic Accessibility: The target compound’s multi-step synthesis (e.g., cyclocondensation for oxadiazole formation) is more complex than the straightforward alkylation used for diethylamino-phenylpropanone .

Biological Activity

The compound 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its pharmacological implications.

Chemical Structure

The compound features a complex structure comprising a quinoline core linked to a benzyloxy-substituted oxadiazole moiety. This unique configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been tested against various cancer cell lines, including:

- MCF-7 (breast cancer)

- SiHa (cervical cancer)

- PC-3 (prostate cancer)

In vitro assays indicated that certain derivatives showed promising cytotoxic effects. For example, one study reported an IC50 value of 3.60 ± 0.45 µM against SiHa cells and 2.97 ± 0.88 µM against PC-3 cells for related compounds .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | SiHa | 3.60 ± 0.45 |

| 5d | PC-3 | 2.97 ± 0.88 |

| 5r | HEK | 38.30 |

| 5i | HEK | 45.23 |

These results indicate selective potency towards cancer cells while demonstrating lower toxicity towards normal cells (IC50 > 50 µM for most compounds tested).

Enzyme Inhibition

Another significant aspect of the biological activity of oxadiazole derivatives is their ability to inhibit specific enzymes such as monoamine oxidase B (MAO B). A related compound demonstrated potent inhibition with an IC50 value in the low nanomolar range (1.4 nM), showcasing a high selectivity for MAO B over MAO A . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Table 2: Enzyme Inhibition Potency of Related Compounds

| Compound | Enzyme Inhibited | IC50 (nM) | Selectivity Ratio (A/B) |

|---|---|---|---|

| 12a | MAO B | 1.4 | >71,400 |

| Other Compounds | Various | Varies | Varies |

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as tubulin and various enzymes involved in metabolic pathways. Molecular docking studies have suggested that these compounds can bind effectively to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization, which is essential for cell division .

Case Studies

Several studies have explored the biological potential of oxadiazole derivatives:

- Study on Cytotoxicity : A recent evaluation of several oxadiazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity against breast and prostate cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .

- Enzyme Selectivity Analysis : Research highlighted the selectivity of certain oxadiazole derivatives for MAO B over MAO A, emphasizing their potential for treating neurological disorders without affecting other monoamine pathways .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Oxadiazole Formation: Condensation of a hydrazide derivative with a carboxylic acid in the presence of phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring .

Quinoline Functionalization: Alkylation or substitution reactions to introduce the propyl group at the quinoline nitrogen .

Benzyloxy Group Introduction: Electrophilic aromatic substitution or nucleophilic displacement on the phenyl ring using benzyl bromide under basic conditions .

Optimization Strategies:

- Use continuous flow reactors to improve reaction homogeneity and reduce side products .

- Employ automated synthesis platforms for precise temperature control (e.g., reflux at 80–100°C) and solvent selection (e.g., ethanol for recrystallization) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

Methodological Answer:

Essential Techniques:

- ¹H/¹³C NMR: Assign signals based on substituent electronic effects (e.g., benzyloxy protons at δ 5.1–5.3 ppm, oxadiazole carbons at δ 160–165 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₈H₂₄N₃O₃) .

- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Resolving Data Contradictions:

- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Compare experimental data with density functional theory (DFT)-calculated spectra for ambiguous peaks .

Basic: What initial biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

Primary Assays:

- Cytotoxicity: MTT assay against cancer cell lines (e.g., HL-60, IC₅₀ ~10 μM for analogous compounds) .

- Antimicrobial Activity: Broth microdilution to determine MIC values against Staphylococcus aureus and Candida albicans .

Comparative Data:

| Substituent | Activity (IC₅₀/MIC) | Reference |

|---|---|---|

| 4-Benzyloxy (Target) | Under investigation | |

| 4-Ethylphenyl | IC₅₀ = 10 μM (HL-60) | |

| 4-Fluorophenyl | MIC = 8 μg/mL (S. aureus) |

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for the quinoline and oxadiazole moieties?

Methodological Answer:

Experimental Design:

Analog Synthesis: Prepare derivatives with variations in:

- Quinoline Substituents: Alkyl chain length (e.g., ethyl vs. propyl) .

- Oxadiazole Modifications: Halogen or methoxy groups at the phenyl ring .

Biological Testing: Screen analogs for cytotoxicity, antimicrobial activity, and selectivity indices.

Computational Modeling: Perform molecular docking to predict binding affinities for targets like topoisomerase II or microbial enzymes .

Key Parameters:

- Lipophilicity (LogP): Measure via HPLC to correlate with membrane permeability .

- Steric Effects: Use X-ray crystallography (e.g., analogs in ) to assess spatial hindrance.

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

Case Example: If DFT models predict preferential oxidation at the oxadiazole ring, but experiments show quinoline modification:

Controlled Reactivity Studies: Repeat oxidation (e.g., with KMnO₄) under inert atmospheres to isolate intermediates .

Isotopic Labeling: Use ¹⁸O-labeled reagents to track oxygen incorporation sites via MS .

In Situ Monitoring: Employ Raman spectroscopy to observe real-time reaction pathways .

Advanced: How can environmental fate and ecotoxicological risks be assessed for this compound?

Methodological Answer:

Experimental Framework:

Degradation Studies:

- Hydrolysis: Expose to buffers at pH 4–9; analyze via LC-MS for breakdown products .

- Photolysis: Use UV irradiation (λ = 254 nm) to simulate sunlight-driven degradation .

Bioaccumulation Assays: Measure bioconcentration factors (BCF) in Daphnia magna or zebrafish models .

Toxicity Profiling:

- Acute Toxicity: 96-hr LC₅₀ in aquatic organisms .

- Genotoxicity: Comet assay to detect DNA damage in human lymphocytes .

Advanced: What mechanistic studies are recommended to identify its molecular targets?

Methodological Answer:

Approaches:

Pull-Down Assays: Use biotinylated analogs to isolate binding proteins from cell lysates .

Kinase Profiling: Screen against a panel of 100+ kinases to identify inhibition (e.g., EGFR, IC₅₀ < 1 μM for similar compounds) .

Transcriptomics: RNA-seq to analyze gene expression changes in treated cancer cells .

Validation: Confirm hits with CRISPR/Cas9 knockout of candidate targets and rescue experiments .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Methodological Answer:

Case Example: Benzyloxy group directing effects in aromatic substitution:

Theoretical Analysis: Use Hammett σ constants to predict substituent influence (e.g., benzyloxy as −R group) .

Directed Metalation: Employ lithiation strategies with directing groups (e.g., oxadiazole as a meta-director) .

Catalytic C–H Activation: Utilize palladium catalysts with ligands (e.g., 2-pyridone) to achieve ortho-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.